

Application Notes and Protocols for the Alkylation of 4-Phenylpyrrolidin-2-one

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Compound of Interest

Compound Name: *Phenyl-pyrrolidin-1-yl-acetic acid*

Cat. No.: B029469

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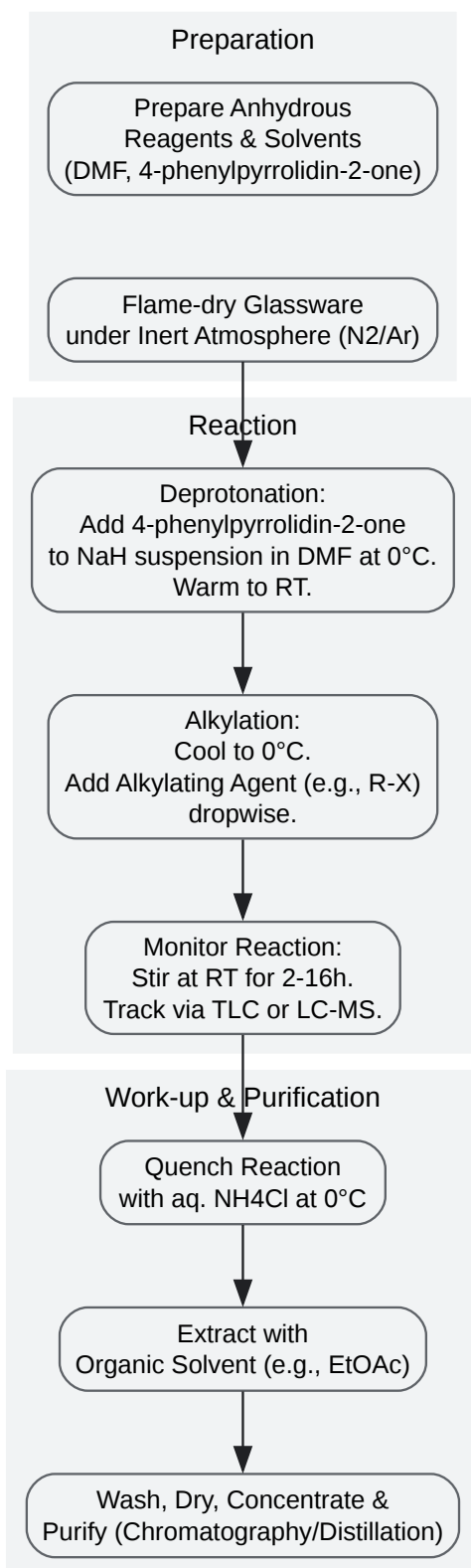
For Researchers, Scientists, and Drug Development Professionals

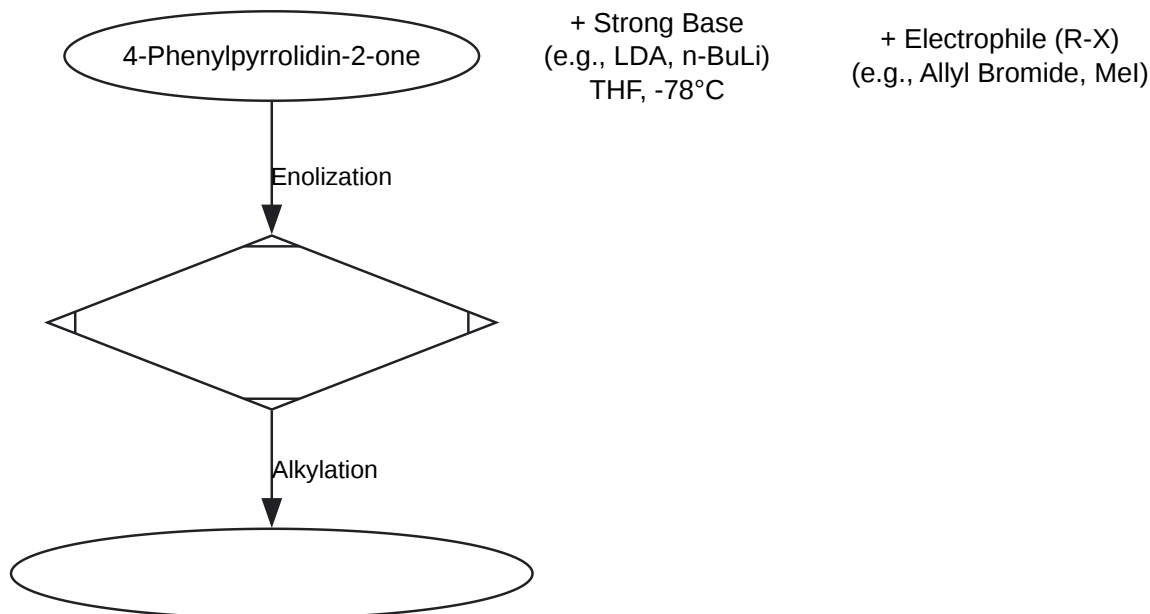
The alkylation of 4-phenylpyrrolidin-2-one is a critical transformation in synthetic organic chemistry, enabling the introduction of diverse functional groups to create novel chemical entities for drug discovery and development. The pyrrolidinone scaffold is a prevalent feature in many biologically active compounds, and its strategic modification allows for the fine-tuning of pharmacological properties. This document provides detailed protocols and application notes for the two primary methods of alkylation: N-alkylation at the amide nitrogen and C-alkylation at the carbon alpha to the carbonyl group (C3-position).

N-Alkylation of 4-Phenylpyrrolidin-2-one

N-alkylation introduces substituents directly onto the nitrogen atom of the lactam ring. This modification is fundamental in the synthesis of various compounds, including analogs of the well-known PDE4 inhibitor, Rolipram. The reaction proceeds via deprotonation of the amide N-H followed by nucleophilic attack on an alkylating agent.

Logical Workflow for N-Alkylation





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